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Compound of Interest

Compound Name: 5-Phenylthiazole

Cat. No.: B154837

An In-Depth Technical Guide to 5-Phenylthiazole: Synthesis, Properties, and Applications in
Drug Discovery

Abstract

5-Phenylthiazole (CAS: 1826-13-7) is a heterocyclic aromatic organic compound that has
garnered significant interest within the scientific community, particularly in the fields of
medicinal chemistry and drug development. Comprising a phenyl group attached to a thiazole
ring, this scaffold serves as a crucial building block for a diverse range of biologically active
molecules. Its structural and electronic properties make it a "privileged" structure capable of
interacting with various biological targets. This technical guide provides a comprehensive
overview of 5-phenylthiazole, detailing its physicochemical properties, established synthetic
methodologies, and proven applications in modern therapeutic research. The content herein is
tailored for researchers, scientists, and drug development professionals, offering field-proven
insights and detailed protocols to facilitate further investigation and innovation.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its
application in research and development. These parameters influence its solubility, membrane
permeability, and interaction with biological macromolecules. The key properties of 5-
phenylthiazole are summarized below.
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Property Value Source
CAS Number 1826-13-7 [1112]
Molecular Formula CoH7NS [11[2][3]
Molecular Weight 161.22 g/mol [11[3]
IUPAC Name 5-phenyl-1,3-thiazole [2][4]
Appearance Expected to be a solid or oil

Expected to be soluble in
Solubility common organic solvents
(e.g., ethanol, DMSO, DMF)

XLogP3-AA 2.6 2]

Dipole Moment 1.89D [4]

Synthesis of the 5-Phenylthiazole Scaffold

The synthesis of substituted thiazoles is a well-established area of organic chemistry. The most
robust and versatile method for constructing the 5-phenylthiazole core is the Hantzsch
Thiazole Synthesis, first described in 1887.[5] This reaction remains the method of choice due
to its reliability, simplicity, and generally high yields.[6]

The Hantzsch Thiazole Synthesis: Mechanism and
Rationale

The Hantzsch synthesis involves the condensation reaction between an a-haloketone and a
thioamide.[5][6] For the specific synthesis of a 5-phenylthiazole derivative, the phenyl group is
typically introduced via the a-haloketone reactant.

The causality behind this experimental choice is rooted in the reaction mechanism:

e Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks
the electrophilic carbon of the a-haloketone. This initial step is an Sn2 reaction that displaces
the halide ion.
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e Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom of the
thioamide attacks the carbonyl carbon of the ketone.

o Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to
form the stable, aromatic thiazole ring.

This pathway is highly efficient because it proceeds through stable intermediates and
culminates in the formation of an aromatic system, which is a strong thermodynamic driving
force for the reaction.

General Synthetic Workflow

The following diagram illustrates the generalized workflow for the Hantzsch synthesis of a 5-
phenylthiazole derivative.
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Caption: Generalized workflow for Hantzsch 5-phenylthiazole synthesis.
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Applications in Drug Discovery and Development

The phenylthiazole moiety is a key pharmacophore in numerous compounds with a wide array
of biological activities. Its derivatives have been extensively investigated as potential
therapeutic agents in several critical disease areas.

Antibacterial Agents

Phenylthiazole derivatives have shown potent activity against clinically relevant drug-resistant
bacteria, including vancomycin-resistant enterococci (VRE) and methicillin-resistant
Staphylococcus aureus (MRSA).[7][8]

o Mechanism of Action: These compounds often act by targeting bacterial cell wall synthesis.
[7] This is a validated and effective strategy for antibacterial drugs, as the cell wall is
essential for bacterial survival and is absent in human cells, providing a high degree of
selectivity. Phenylthiazole aminoguanidines, for example, have been shown to exert a rapid
bactericidal effect against VRE.[7]

o Trustworthiness of the Target: The bacterial cell wall synthesis pathway is a robust target.
The fact that phenylthiazole compounds can overcome existing resistance mechanisms (like
those in VRE and MRSA) makes them particularly valuable leads for novel antibiotic
development.[8]

Antifungal Agents

Several antifungal drugs, including the FDA-approved isavuconazole, contain a phenylthiazole
structure.[9] This highlights the scaffold's proven success in this therapeutic area.

e Mechanism of Action: A primary target for phenylthiazole-based antifungals is the enzyme
lanosterol 14a-demethylase (CYP51).[10] This enzyme is a critical component of the
ergosterol biosynthesis pathway. Ergosterol is the fungal equivalent of cholesterol, and its
depletion disrupts the integrity of the fungal cell membrane, leading to cell death.[10]

The following diagram illustrates the CYP5L1 inhibition pathway.
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Caption: Phenylthiazole derivatives inhibit CYP51, disrupting ergosterol synthesis.

Anticancer and Kinase Inhibition

The phenylthiazole scaffold has also been explored for its anti-proliferative activity against
various cancer cell lines.[11] Furthermore, specific 5-phenylthiazole derivatives have been
patented as inhibitors of phosphoinositide 3-kinases (P13Ks).[12] The PI3K signaling pathway is
frequently dysregulated in human cancers, making it a high-value target for oncology drug
development.

Experimental Protocols
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The following protocols are provided as self-validating systems for the synthesis and
preliminary biological evaluation of 5-phenylthiazole derivatives.

Protocol: Hantzsch Synthesis of 2-Amino-4-
phenylthiazole

This protocol is adapted from established procedures and provides a reliable method for
synthesizing a foundational phenylthiazole compound.[6]

Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

2-bromoacetophenone (1 equivalent)

e Thiourea (1.5 equivalents)

e Methanol

* 5% Sodium Carbonate (Na2COs) solution
e 20 mL scintillation vial, stir bar, hot plate
e Buchner funnel and filter flask
Procedure:

o Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (e.g., 5.0 mmol)
and thiourea (e.g., 7.5 mmol).

o Solvent Addition: Add methanol (5 mL) and a magnetic stir bar to the vial.

» Heating: Place the vial on a hot plate and heat to a gentle reflux (approx. 100°C setting) with
continuous stirring for 30-60 minutes.

o Causality: Heating provides the necessary activation energy for the reaction. Methanol is
an effective solvent for the reactants and facilitates the reaction in the liquid phase.
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Cooling: Remove the reaction from the heat and allow the solution to cool to room
temperature.

Precipitation: Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5%
Na2COs solution. Swirl to mix.

o Self-Validation: The basic sodium carbonate solution neutralizes any hydrobromic acid
(HBr) byproduct, which facilitates the precipitation of the poorly water-soluble thiazole
product. The formation of a solid precipitate is the first indicator of a successful reaction.

Isolation: Filter the mixture through a Buchner funnel.

Washing: Wash the collected solid (filter cake) with cold water to remove any remaining salts
and impurities.

Drying: Spread the collected solid on a tared watch glass and allow it to air dry completely.

Characterization: Determine the mass and calculate the percent yield. Confirm the product's
identity and purity using techniques such as Melting Point, TLC, NMR, and Mass
Spectrometry.[13][14]

Protocol: Antibacterial Minimum Inhibitory
Concentration (MIC) Assay

Objective: To determine the lowest concentration of a 5-phenylthiazole derivative that inhibits

the visible growth of a target bacterium.

Materials:

5-phenylthiazole test compound

Bacterial strain (e.g., S. aureus)
Cation-adjusted Mueller-Hinton Broth (MHB)
96-well microtiter plate

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)
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Procedure:

o Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a
series of 2-fold serial dilutions in MHB directly in the 96-well plate.

e Inoculum Preparation: Dilute the standardized bacterial suspension in MHB so that each well
will receive a final concentration of ~5 x 10> CFU/mL.

¢ Inoculation: Add the diluted bacterial inoculum to each well containing the test compound
dilutions.

e Controls:

o Positive Control: A well with bacteria and MHB only (no compound) to ensure bacterial
growth.

o Negative Control: A well with MHB only (no bacteria) to check for broth sterility.

o Self-Validation: These controls are critical. The positive control must show turbidity
(growth), and the negative control must remain clear. Failure of these controls invalidates
the results of the entire plate.

 Incubation: Incubate the plate at 37°C for 18-24 hours.

o Result Determination: The MIC is the lowest concentration of the compound at which there is
no visible turbidity (growth) in the well.

Conclusion

5-Phenylthiazole is a cornerstone scaffold in modern medicinal chemistry. Its synthetic
accessibility via the robust Hantzsch synthesis, combined with its proven ability to form the
basis of potent antibacterial, antifungal, and anticancer agents, ensures its continued
relevance. The insights and protocols detailed in this guide provide a solid foundation for
professionals in drug discovery to explore and exploit the vast therapeutic potential of novel 5-
phenylthiazole derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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